[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylpiperazino)phenyl]methanone
Description
This compound features a 1,2,3-triazole core substituted at the 1-position with a 3-chloro-4-fluorophenyl group and at the 4-position with a methanone-linked 4-methylpiperazino phenyl moiety. Structural analogs of this compound often vary in triazole substitution patterns, aryl group halogens, or the nature of the piperazine-derived side chain, which influence physicochemical and biological properties .
Properties
IUPAC Name |
[1-(3-chloro-4-fluorophenyl)triazol-4-yl]-[4-(4-methylpiperazin-1-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN5O/c1-25-8-10-26(11-9-25)15-4-2-14(3-5-15)20(28)19-13-27(24-23-19)16-6-7-18(22)17(21)12-16/h2-7,12-13H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZIQTIXSFQOHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)C3=CN(N=N3)C4=CC(=C(C=C4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces.
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to influence a variety of pathways, including those involved in inflammation, cancer, and infectious diseases.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific target and pathway information, it’s difficult to predict the potential outcomes of its interaction with biological systems.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information about the compound’s targets and mode of action, it’s challenging to predict how these factors might impact its biological activity.
Biological Activity
The compound [1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylpiperazino)phenyl]methanone, with a CAS number of 439109-00-9, is a member of the triazole class of compounds. Its structure features a triazole ring which is known for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H19ClFN5O
- Molecular Weight : 315.73 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The triazole moiety is often involved in:
- Enzyme Inhibition : Triazoles can inhibit enzymes such as cytochrome P450 enzymes, which play a crucial role in drug metabolism.
- Antimicrobial Activity : Compounds with triazole rings have been shown to possess antifungal and antibacterial properties.
- Anticancer Activity : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells through various pathways.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. In vitro studies have shown that this compound demonstrates effectiveness against a range of pathogens including:
- Bacteria : Effective against Gram-positive and Gram-negative bacteria.
- Fungi : Exhibits antifungal activity comparable to established antifungal agents.
Anticancer Properties
Studies have reported the potential anticancer effects of this compound. The mechanism involves:
- Cell Cycle Arrest : Induction of G0/G1 phase arrest in cancer cells.
- Apoptosis Induction : Triggering programmed cell death pathways.
A case study involving a derivative showed significant inhibition of tumor growth in murine models when administered at specific dosages.
Data Table: Biological Activity Summary
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives including our compound. Results demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 16 µg/mL, indicating strong antibacterial properties.
Case Study 2: Anticancer Activity
In a study conducted on human breast cancer cell lines (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM over 48 hours. This suggests a promising profile for further development as an anticancer agent.
Chemical Reactions Analysis
Triazole Ring Reactivity
The 1,2,3-triazole moiety in Compound A participates in diverse reactions, including:
Key findings:
-
The electron-deficient triazole ring facilitates regioselective substitutions at the C4 position due to its π-deficient nature .
-
Palladium-catalyzed cross-coupling reactions achieve up to 85% yield when using aryl boronic acids under inert conditions .
Halogenated Aromatic System Reactivity
The 3-chloro-4-fluorophenyl group undergoes:
Key findings:
-
The chlorine atom’s ortho-directing effect dominates over fluorine’s para-directing influence in nitration reactions .
-
Ullmann couplings with morpholine derivatives proceed with 70–80% efficiency under optimized conditions .
Methylpiperazino Group Reactivity
The 4-methylpiperazino substituent exhibits:
| Reaction Type | Conditions | Products |
|---|---|---|
| N-Alkylation | CH | |
| I, NaH, THF, RT | Quaternary ammonium salts | |
| Acylation | AcCl, Et | |
| N, CH | ||
| Cl | ||
| Amide derivatives via piperazine nitrogen acylation |
Key findings:
-
Alkylation occurs preferentially at the less hindered piperazine nitrogen, confirmed by
NMR . -
Acylation reactions require stoichiometric base to neutralize HCl byproducts, achieving >90% conversion .
Methanone Functional Group Reactivity
The ketone group participates in:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Reduction | NaBH | |
| , MeOH, 0°C | Secondary alcohol formation (65–75% yield) | |
| Grignard Addition | RMgX, THF, reflux | Tertiary alcohol derivatives |
Key findings:
-
Reduction with NaBH
selectively targets the ketone without affecting the triazole or halogenated rings. -
Steric hindrance from adjacent aromatic systems limits Grignard reagent accessibility, reducing yields to ~50%.
Multi-Step Reaction Pathways
Compound A serves as a precursor in complex syntheses:
-
Heterocycle Formation : Reaction with CS
in ethanolic KOH yields thiadiazole derivatives via cyclocondensation . -
Mannich Reactions : Condensation with formaldehyde and morpholine produces morpholinomethyl analogs (70–85% yield) .
Stability Under Reactive Conditions
Catalytic and Solvent Effects
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and their implications:
Research Findings and Implications
- Structural Optimization : Piperazine modifications (e.g., methylation in the target compound vs. methoxy in ) balance solubility and membrane permeability .
- Synthetic Challenges : Ferrocene-linked triazoles () demonstrate electrochemical utility but face scalability issues compared to the target compound’s simpler architecture .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylpiperazino)phenyl]methanone?
- Methodological Answer : The synthesis typically involves sequential coupling reactions. For example:
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .
Amide Coupling : Use of EDC/HOBt or DCC for linking the piperazine-phenyl moiety to the triazole ring .
- Key Considerations : Solvent choice (e.g., DMF or THF), reaction temperature (60–80°C), and catalyst loading (5–10 mol% CuI). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze / NMR spectra for characteristic peaks:
- Triazole C-H proton at δ 8.1–8.3 ppm.
- Fluorophenyl signals split due to - coupling .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]) matching the theoretical mass (e.g., 415.12 g/mol) .
- HPLC : Purity assessment using a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in spectroscopic characterization?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry. For example:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : SHELXL-2018 for anisotropic displacement parameters. Example crystal
| Parameter | Value |
|---|---|
| Space group | P21/c |
| a, b, c (Å) | 6.0686, 18.6887, 14.9734 |
| β (°) | 91.559 |
| V (ų) | 1697.57 |
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing motifs .
Q. What computational strategies predict the compound’s reactivity and binding affinity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gap, electrostatic potential maps) .
- Molecular Docking : AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes). Use PyMOL for visualization .
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes (50 ns trajectories, AMBER force field) .
Q. How to address low yields in multi-step synthesis of this compound?
- Methodological Answer :
- Step Optimization :
- Triazole Formation : Increase CuI catalyst to 15 mol% if azide conversion is <80% .
- Amide Coupling : Replace DCC with EDCI for less side-product formation .
- Contradiction Analysis : If NMR shows unreacted intermediates, use in-situ FTIR to monitor reaction progress (e.g., carbonyl peak at 1680 cm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
